molecular formula C16H15N B1607430 1,3-Dimethyl-2-phenylindole CAS No. 3558-28-9

1,3-Dimethyl-2-phenylindole

Cat. No.: B1607430
CAS No.: 3558-28-9
M. Wt: 221.3 g/mol
InChI Key: CINHHVCRUDHEHC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-phenylindole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities The structure of this compound consists of an indole core with two methyl groups at positions 1 and 3, and a phenyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-phenylindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole derivatives. In this method, phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring system. For this compound, the starting materials would be phenylhydrazine and a suitable ketone or aldehyde precursor .

Another method involves the use of Grignard reagents. The Bartoli reaction, for example, provides a convenient route for synthesizing indoles with minimal substitution at the 2- and 3-positions. This method involves the reaction of a Grignard reagent with an ortho-substituted nitroarene, followed by cyclization to form the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, chlorine, and sulfonyl chlorides are used under acidic or basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Major Products Formed

    Electrophilic Substitution: Halogenated or sulfonylated indole derivatives.

    Oxidation: Oxidized indole derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced indole derivatives with hydrogenated or deoxygenated functional groups.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-phenylindole involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may bind to DNA or RNA, inhibiting their function, or interact with enzymes involved in metabolic pathways, altering their activity .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylindole: Similar structure but with methyl groups at positions 1 and 2.

    2-Phenylindole: Lacks the methyl groups at positions 1 and 3.

    3-Methylindole: Contains a single methyl group at position 3.

Uniqueness

1,3-Dimethyl-2-phenylindole is unique due to the specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the phenyl group can enhance its stability and interaction with biological targets compared to other indole derivatives .

Properties

IUPAC Name

1,3-dimethyl-2-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-12-14-10-6-7-11-15(14)17(2)16(12)13-8-4-3-5-9-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINHHVCRUDHEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360990
Record name 1,3-dimethyl-2-phenylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-28-9
Record name 1,3-Dimethyl-2-phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3558-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dimethyl-2-phenylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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